6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide
CAS No.: 1094222-85-1
Cat. No.: VC3365285
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094222-85-1 |
|---|---|
| Molecular Formula | C11H16N2O4S |
| Molecular Weight | 272.32 g/mol |
| IUPAC Name | 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonamide |
| Standard InChI | InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15) |
| Standard InChI Key | YDCHIXAESCPAOW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC |
Introduction
Chemical Structure and Properties
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide belongs to the isoquinoline class of heterocyclic compounds. Its structure is characterized by a partially saturated isoquinoline core with methoxy groups at positions 6 and 7, and a sulfonamide group at position 2. The dihydroisoquinoline framework serves as a versatile scaffold for numerous pharmacologically active compounds.
The basic structure consists of a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom. The specific arrangement of functional groups contributes to the compound's biological activity and physicochemical properties. The 6,7-dimethoxy groups enhance lipophilicity and potentially improve blood-brain barrier penetration, while the sulfonamide group can participate in hydrogen bonding with biological targets.
Physical and Chemical Properties
The physical state of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide at room temperature is typically a solid. Related compounds in this class exhibit specific melting points, with similar derivatives reported to have melting points around 253°C.
Table 1: Key Physical and Chemical Properties of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O4S |
| Molecular Weight | ≈ 272.32 g/mol |
| Physical State | Solid |
| Functional Groups | Methoxy (×2), Sulfonamide, Dihydroisoquinoline |
| Solubility | Soluble in organic solvents (methanol, dichloromethane) |
Structural Variations
Several derivatives of the base compound have been studied, including those with substituents at the 1-position. For instance, the (1S)-6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-sulfonamide has been documented with a molecular weight of 286.35 g/mol . Similarly, 1-aryl substituted derivatives have shown enhanced pharmacological activities in various studies .
Synthesis Methods
The synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and related compounds typically involves multiple steps, with recent advancements focusing on more efficient processes.
One-Pot Synthesis Method
A notable synthetic approach for creating the isoquinoline scaffold involves a one-pot method starting from 3,4-dimethoxyphenethylamine. This method, which has been applied to synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, can potentially be adapted for the sulfonamide derivative .
The synthesis generally follows these steps:
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Formylation of 3,4-dimethoxyphenethylamine using formylating reagents like ethyl formate
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Reaction with oxalyl chloride
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Catalytic ring closure using phosphotungstic acid
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Solvent addition and crystallization
This approach offers significant advantages, including:
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High yield (>75%)
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High purity (>99%)
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Reduced waste
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Simplified process
The reaction parameters typically include reaction times of 6 hours for the initial formylation, 2 hours for the oxalyl chloride reaction, and 1-3 hours for subsequent steps. Reaction temperatures are maintained between 10-20°C for sensitive steps and 50-55°C for reflux reactions .
Modification to Sulfonamide Derivative
To convert the hydrochloride intermediate to the sulfonamide derivative, additional synthetic steps are required. These typically involve:
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Treatment with sulfonyl chloride or similar reagents
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Ammoniation to form the sulfonamide group
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Purification via crystallization or chromatography
Pharmacological Activities
The 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives exhibit diverse pharmacological properties, with significant potential in medical applications.
Anticancer Activity
Related compounds in this class have demonstrated notable anticancer properties. For instance, 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (referred to as B06) has shown significant cytotoxicity against breast cancer cell lines, specifically MBA-MD-231 and MCF-7, as determined by SRB assay .
The anticancer mechanism of these compounds may involve:
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Inhibition of specific enzymes or receptors
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Interference with cell division
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Modulation of apoptotic pathways
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Alteration of cellular signaling
The presence of the 6,7-dimethoxy groups appears to be crucial for maintaining anticancer activity, potentially by enhancing cellular penetration and binding to specific biological targets.
Anticonvulsant Properties
Studies have identified that 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides exhibit potent anticonvulsant effects in various animal models of epilepsy . This activity is likely related to the compound's ability to interact with neuronal targets, possibly including:
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Voltage-gated ion channels
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GABA receptors
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Glutamate receptors
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Other neurotransmitter systems
Research suggests that the base structure of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide contributes significantly to anticonvulsant activity, with various 1-position substitutions potentially enhancing this effect .
Other Biological Activities
Based on the properties of similar isoquinoline derivatives, the compound may also exhibit:
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Anti-inflammatory properties
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Antimicrobial activities
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Potential antimalarial effects
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Antiviral capabilities
These diverse activities highlight the versatility of the isoquinoline scaffold and its potential in drug development for various conditions.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and related compounds provides crucial insights into their behavior in biological systems.
Chiral Aspects and Enantiomeric Analysis
Compounds in this class often exhibit chirality, particularly when substituted at the 1-position. Chiral HPLC methods have been developed to separate and analyze the enantiomers of these compounds. For example, studies on the related compound B06 utilized amylose chiral columns to achieve enantiomeric separation with retention times of 9.578 and 7.076 minutes for (R) and (S) enantiomers, respectively .
Absorption and Distribution
Pharmacokinetic studies on related compounds suggest that the base structure exhibits favorable absorption properties. For the related B06 compound, both enantiomers showed non-stereoselective absorption with similar rates . This suggests that the basic 6,7-dimethoxy-3,4-dihydroisoquinoline structure facilitates consistent bioavailability.
The lipophilic nature of the dimethoxy groups likely enhances membrane permeability, while the sulfonamide moiety may influence tissue distribution through hydrogen bonding interactions with proteins.
Analytical Methods
Various analytical techniques have been employed to characterize 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives, with HPLC being particularly important.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) has proven essential for both quality control and pharmacokinetic studies of these compounds. For chiral analysis, specialized columns such as amylose chiral columns have been employed .
Analytical parameters for related compounds include:
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Precision: Within-run and between-run precision values ranging from 0.28% to 6.08%
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Recovery rates: 80.06% to 92.60%
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Detection methods: Typically UV-Vis detection at appropriate wavelengths
Spectroscopic Characterization
Compounds in this class are typically characterized using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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UV-Vis Spectroscopy for chromophore analysis
These techniques collectively provide comprehensive structural information and purity assessment.
Research Findings and Applications
Recent research has generated significant findings regarding 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide and its derivatives, highlighting their therapeutic potential.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides have revealed important correlations between structural features and pharmacological activity . These studies aim to identify optimal substitution patterns to enhance desired activities while minimizing adverse effects.
Key SAR findings include:
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The importance of the 6,7-dimethoxy groups for biological activity
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Effects of various substituents at the 1-position
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The role of the sulfonamide group in target binding
Anticancer Research
Investigations into anticancer properties have shown promising results, particularly against breast cancer cell lines. The compound B06, a derivative with a 4-bromophenyl group at position 1, demonstrated significant cytotoxicity against MBA-MD-231 and MCF-7 cell lines in SRB assays .
This finding suggests potential applications in cancer therapy, particularly for breast cancer. Further studies may explore:
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Activity against additional cancer types
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Combination therapies with established anticancer agents
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Mechanistic studies to elucidate precise molecular targets
Neurological Applications
The anticonvulsant properties of compounds in this class suggest potential applications in the treatment of epilepsy and other seizure disorders . The ability of these compounds to modulate neuronal activity makes them candidates for further development as antiepileptic drugs.
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